QM-FN-SO3 (ammonium)

Description

BenchChem offers high-quality QM-FN-SO3 (ammonium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about QM-FN-SO3 (ammonium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

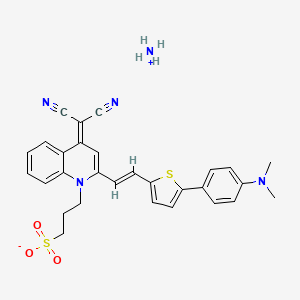

Molecular Formula |

C29H29N5O3S2 |

|---|---|

Molecular Weight |

559.7 g/mol |

IUPAC Name |

azanium;3-[4-(dicyanomethylidene)-2-[(E)-2-[5-[4-(dimethylamino)phenyl]thiophen-2-yl]ethenyl]quinolin-1-yl]propane-1-sulfonate |

InChI |

InChI=1S/C29H26N4O3S2.H3N/c1-32(2)23-10-8-21(9-11-23)29-15-14-25(37-29)13-12-24-18-27(22(19-30)20-31)26-6-3-4-7-28(26)33(24)16-5-17-38(34,35)36;/h3-4,6-15,18H,5,16-17H2,1-2H3,(H,34,35,36);1H3/b13-12+; |

InChI Key |

PWITWBLOHHEEQO-UEIGIMKUSA-N |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=C(S2)/C=C/C3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CCCS(=O)(=O)[O-].[NH4+] |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=C(S2)C=CC3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CCCS(=O)(=O)[O-].[NH4+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of QM-FN-SO3 (ammonium): A Near-Infrared AIE Probe for Amyloid-β Plaque Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

QM-FN-SO3 (ammonium) is a novel near-infrared (NIR) fluorescent probe engineered for the high-fidelity in vivo and in vitro imaging of amyloid-β (Aβ) plaques, a pathological hallmark of Alzheimer's disease. This technical guide elucidates the core mechanism of action of QM-FN-SO3, which is predicated on the principle of aggregation-induced emission (AIE). Unlike traditional fluorescent dyes that often suffer from aggregation-caused quenching (ACQ), QM-FN-SO3 is designed to be virtually non-emissive in its soluble state and exhibits a strong fluorescence "turn-on" response upon binding to Aβ aggregates. This document provides a comprehensive overview of its rational design, photophysical properties, and detailed protocols for its application in experimental settings, tailored for researchers in neuroscience and drug development.

Introduction: The Challenge of Aβ Plaque Imaging

The accurate detection and mapping of Aβ plaques are crucial for the early diagnosis of Alzheimer's disease and for monitoring the efficacy of therapeutic interventions. Traditional fluorescent probes, such as Thioflavin T (ThT), are widely used for in vitro staining but are limited in their in vivo applications due to poor blood-brain barrier (BBB) penetrability, a low signal-to-noise ratio, and the aggregation-caused quenching effect. QM-FN-SO3 was developed to overcome these limitations, offering a highly sensitive and specific tool for in situ Aβ plaque imaging.[1]

Core Mechanism of Action: Aggregation-Induced Emission (AIE)

The fundamental mechanism of action of QM-FN-SO3 is its "off-on" fluorescence switching based on aggregation-induced emission (AIE).

-

In the "Off" State: In aqueous solution, the QM-FN-SO3 molecule is freely rotating and vibrating. These intramolecular motions provide non-radiative pathways for the decay of the excited state, leading to very weak or no fluorescence emission.

-

In the "On" State: Upon binding to the hydrophobic pockets of Aβ fibrils, the intramolecular rotations of the QM-FN-SO3 molecule are restricted.[2] This restriction of intramolecular motion (RIM) blocks the non-radiative decay channels, forcing the molecule to release its energy through radiative pathways, resulting in a significant increase in fluorescence intensity.

This AIE characteristic is central to the high signal-to-noise ratio of QM-FN-SO3, as the background fluorescence from unbound probes is minimal.[3]

Rational Design Strategy

The superior performance of QM-FN-SO3 is a result of a deliberate, multi-step rational design strategy aimed at optimizing its properties for in vivo imaging.[1][4]

-

Extension to Near-Infrared (NIR) Emission: A lipophilic π-conjugated thiophene bridge was introduced into the molecular structure. This modification extends the emission wavelength to the NIR region, which allows for deeper tissue penetration and enhances the blood-brain barrier (BBB) penetrability.[1][5]

-

Overcoming Aggregation-Caused Quenching (ACQ): An AIE-active building block, quinoline-malononitrile, was incorporated to ensure that fluorescence is enhanced, not quenched, upon aggregation with Aβ plaques.[5][6]

-

Minimizing Background Fluorescence: The position of the sulfonate group was strategically tuned to ensure the probe remains in a non-fluorescent "off" state in its unbound form in aqueous environments.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative properties of QM-FN-SO3, providing a comparative perspective.

Table 1: Photophysical Properties of QM-FN-SO3

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λex) | 488 nm | [7][8] |

| Emission Maximum (λem) | 680 nm | [7][8] |

| Stokes Shift | 170 nm | [7] |

| Signal-to-Noise Ratio (vs. ThT) | 8.3-fold higher | [3] |

| Photostability (vs. ICG) | 120-fold higher |[3] |

Table 2: In Vitro and In Vivo Performance Characteristics

| Parameter | Description | Value | Reference |

|---|---|---|---|

| Binding Affinity | Dissociation constant (Kd) for Aβ42 aggregates | 35.8 nM | [1] |

| Cell Permeability | Ability to cross cell membranes | Yes | [8] |

| BBB Penetrability | Ability to cross the blood-brain barrier in vivo | Yes | [1][7] |

| In Vivo Imaging Time | Time to acquire and analyze data in AD animal models | < 1 hour |[3] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of QM-FN-SO3. The following are summarized protocols from the primary literature.

Synthesis of QM-FN-SO3

The synthesis of QM-FN-SO3 is a two-stage process that can be completed in approximately two days.[6]

-

Synthesis of the Quinoline-Malononitrile Core: This involves the condensation of 2-methyl-4-oxo-1,4-dihydroquinoline with malononitrile.

-

Coupling with the Thiophene Moiety: The quinoline-malononitrile core is then coupled with a thiophene derivative containing a dimethylamino-phenyl group and a sulfonate group.

A detailed step-by-step synthesis protocol can be found in Yan et al., 2023, Nature Protocols.[6]

In Vitro Aβ42 Aggregation and Fluorescence Assay

This protocol is used to assess the fluorescence response of QM-FN-SO3 to Aβ aggregation.

-

Preparation of Aβ42 Monomers: Lyophilized Aβ42 peptide is dissolved in hexafluoroisopropanol (HFIP) and then evaporated to create a monomeric film. The film is then dissolved in DMSO to create a stock solution.

-

Initiation of Aggregation: The Aβ42 stock solution is diluted in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration (e.g., 10 µM) to initiate aggregation.

-

Fluorescence Measurement: QM-FN-SO3 is added to the Aβ42 solution (final concentration typically 1-5 µM). Fluorescence intensity is measured over time using a fluorescence spectrophotometer with excitation at 488 nm and emission scanned from 500 to 800 nm.

-

Data Analysis: The increase in fluorescence intensity at 680 nm is plotted against time to monitor the aggregation kinetics.

In Vivo Two-Photon Microscopy Imaging in a Mouse Model of Alzheimer's Disease

This protocol outlines the procedure for in vivo imaging of Aβ plaques in transgenic mice (e.g., 5XFAD or APP/PS1 models).

-

Animal Preparation: Anesthetize the mouse and fix its head in a stereotaxic frame. Perform a craniotomy to create a cranial window over the region of interest in the brain (e.g., the cortex).

-

Probe Administration: Inject QM-FN-SO3 intravenously (via the tail vein) at a concentration of 2-10 mg/kg body weight.

-

Two-Photon Imaging: After a waiting period of approximately 20-30 minutes to allow for BBB crossing and plaque binding, perform two-photon imaging. Use an excitation wavelength of around 900-920 nm and collect the emission signal in the NIR range (e.g., 650-710 nm).

-

Image Analysis: The acquired images can be used to visualize the morphology and distribution of Aβ plaques in three dimensions.

Conclusion

QM-FN-SO3 (ammonium) represents a significant advancement in the field of neuroscience and Alzheimer's disease research. Its mechanism of action, rooted in the principles of aggregation-induced emission, provides a robust solution to the challenges associated with traditional fluorescent probes. The rational design of QM-FN-SO3 has yielded a tool with high sensitivity, specificity, and excellent in vivo performance characteristics. This technical guide provides researchers with the fundamental knowledge and practical protocols necessary to effectively utilize QM-FN-SO3 for the high-fidelity imaging of amyloid-β plaques, thereby facilitating a deeper understanding of Alzheimer's disease pathology and aiding in the development of novel therapeutics.

References

- 1. iplab.hkust.edu.hk [iplab.hkust.edu.hk]

- 2. Fluorescence-Based Monitoring of Early-Stage Aggregation of Amyloid-β, Amylin Peptide, Tau, and α-Synuclein Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neurotar.com [neurotar.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rational Design of Near-Infrared Aggregation-Induced-Emission-Active Probes: In Situ Mapping of Amyloid-β Plaques with Ultrasensitivity and High-Fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]

QM-FN-SO3 (Ammonium) Fluorescent Probe: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the QM-FN-SO3 (ammonium) fluorescent probe, a near-infrared (NIR) sensor with aggregation-induced emission (AIE) characteristics, specifically designed for the high-fidelity detection of amyloid-β (Aβ) plaques. This document is intended for researchers, scientists, and professionals in the fields of neuroscience and drug development, offering detailed insights into the probe's properties, experimental protocols, and mechanism of action.

Core Principles and Mechanism of Action

QM-FN-SO3 is a specialized fluorescent probe engineered for the sensitive and specific in situ and in vivo imaging of Aβ plaques, a pathological hallmark of Alzheimer's disease.[1][2] Unlike traditional fluorescent probes that often suffer from aggregation-caused quenching (ACQ), QM-FN-SO3 exhibits an aggregation-induced emission (AIE) phenomenon.[3] In its unbound, freely rotating state in aqueous solution, the probe is virtually non-fluorescent.[4] Upon binding to the aggregated β-sheet structures of Aβ plaques, the intramolecular rotation of the QM-FN-SO3 molecule is restricted. This restriction blocks the non-radiative decay pathways, forcing the molecule to release its absorbed energy as intense fluorescence, thus "switching on" the signal.[3] This mechanism provides a significant advantage by minimizing background fluorescence and dramatically increasing the signal-to-noise ratio.[1][5]

The design of QM-FN-SO3 incorporates a lipophilic π-conjugated thiophene bridge, which facilitates its penetration across the blood-brain barrier (BBB), a critical feature for in vivo imaging of neurological targets.[4][5] Furthermore, the strategic placement of a sulfonate group renders the unbound probe sufficiently hydrophilic to remain in a fluorescence-off state.[4]

Quantitative Data Summary

The photophysical and performance characteristics of QM-FN-SO3 are summarized below. These properties highlight its suitability for sensitive and stable detection of Aβ plaques.

| Property | Value | Reference |

| Excitation Wavelength (λex) | 488 nm | [2] |

| Emission Wavelength (λem) | 680 nm | [2] |

| Stokes Shift | 170 nm | [2] |

| Signal-to-Noise (S/N) Ratio | 8.3-fold higher than Thioflavin T (ThT) | [1] |

| Background Fluorescence | 1/28th of Thioflavin T (ThT) | [1] |

| Photostability | 120-fold higher than Indocyanine Green (ICG) | [1] |

| Molecular Weight | 564.65 g/mol | [6] |

| Chemical Formula | C29H25N4NaO3S2 | [6] |

| Quantum Yield | Not explicitly reported in the reviewed literature. | |

| Molar Extinction Coefficient | Not explicitly reported in the reviewed literature. | |

| Binding Affinity (Kd) | Described as "remarkable," but a specific value is not reported in the reviewed literature. | [1] |

Key Experimental Protocols

The following are detailed methodologies for the synthesis and application of the QM-FN-SO3 probe, based on established research.

Synthesis of QM-FN-SO3

The synthesis of QM-FN-SO3 involves a multi-step process. A detailed synthetic route is described in the work by Yan et al. (2023) in Nature Protocols. The general scheme is as follows:

Step 1: Synthesis of the Thiophene-containing Aldehyde. This step typically involves coupling reactions to create the extended π-conjugated system.

Step 2: Condensation Reaction. The thiophene-containing aldehyde is reacted with the quinoline-malononitrile (QM) core, followed by the introduction of the sulfonate group to yield the final QM-FN-SO3 product.

For a detailed, step-by-step synthesis protocol, including reagent quantities, reaction conditions, and purification methods, please refer to the supplementary information of Yan et al., Nature Protocols, 2023.[1]

In Vitro Staining of Amyloid-β Plaques in Brain Tissue

This protocol outlines the procedure for staining Aβ plaques in fixed brain tissue sections.

-

Tissue Preparation: Use formalin-fixed, paraffin-embedded or frozen brain sections from an Alzheimer's disease mouse model or human post-mortem tissue.

-

Rehydration and Antigen Retrieval (for paraffin sections): Deparaffinize sections in xylene and rehydrate through a graded series of ethanol solutions. Perform antigen retrieval if necessary.

-

Washing: Wash the sections with Phosphate Buffered Saline (PBS).

-

Incubation: Prepare a staining solution of QM-FN-SO3 (e.g., 10 µM in a mixture of PBS and a small amount of DMSO to ensure solubility). Incubate the tissue sections with the staining solution for approximately 10-30 minutes at room temperature in the dark.

-

Washing: Wash the sections thoroughly with PBS to remove any unbound probe.

-

Mounting: Mount the stained sections with an appropriate mounting medium.

-

Imaging: Visualize the stained Aβ plaques using a confocal microscope with excitation at 488 nm and emission collection centered around 680 nm.

In Vivo Imaging of Amyloid-β Plaques in Living Mice

This protocol is for the non-invasive imaging of Aβ plaques in a living Alzheimer's disease mouse model.

-

Animal Model: Utilize a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1) and age-matched wild-type controls.

-

Probe Preparation: Prepare a sterile solution of QM-FN-SO3 in a biocompatible vehicle (e.g., PBS with a minimal amount of DMSO for solubility). The typical concentration for injection is around 1-5 mg/kg body weight.

-

Administration: Administer the QM-FN-SO3 solution to the mouse via intravenous tail vein injection.

-

Distribution and Clearance: Allow sufficient time for the probe to circulate, cross the blood-brain barrier, and bind to Aβ plaques. Optimal imaging times are typically between 20 to 60 minutes post-injection.[3]

-

Anesthesia and Imaging: Anesthetize the mouse and place it in a suitable in vivo imaging system equipped for near-infrared fluorescence imaging.

-

Image Acquisition: Acquire fluorescence images of the brain region using the appropriate excitation and emission filters (Ex: ~488 nm, Em: ~680 nm).

-

Data Analysis: Quantify the fluorescence intensity in the brain region of interest and compare between the AD model mice and wild-type controls.

Signaling Pathway and Logical Relationships

The mechanism of action of QM-FN-SO3 is based on a change in its physical state upon binding to its target, which directly alters its fluorescence properties. This can be visualized as a logical workflow.

Conclusion

The QM-FN-SO3 (ammonium) fluorescent probe represents a significant advancement in the field of neuroscience imaging. Its near-infrared emission, aggregation-induced emission properties, and ability to cross the blood-brain barrier make it a powerful tool for the sensitive and specific detection of amyloid-β plaques in both in vitro and in vivo settings.[5][7] The high signal-to-noise ratio and photostability of QM-FN-SO3 offer distinct advantages over conventional probes, facilitating high-fidelity mapping of Aβ plaque pathology.[1] This technical guide provides a foundational resource for researchers seeking to employ this innovative probe in their studies of Alzheimer's disease and related neurodegenerative disorders. Further characterization of its quantum yield and binding affinity will undoubtedly enhance its utility and comparative assessment.

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. QM-FN-SO3 Supplier | CAS 2316820-94-5 | Tocris Bioscience [tocris.com]

- 3. Fluorescent Particles Based on Aggregation-Induced Emission for Optical Diagnostics of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. medkoo.com [medkoo.com]

- 7. medchemexpress.com [medchemexpress.com]

Technical Guide: QM-FN-SO3 (Ammonium) for High-Fidelity Amyloid-Beta Plaque Detection

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of QM-FN-SO3 (ammonium), a near-infrared (NIR) fluorescent probe with aggregation-induced emission (AIE) characteristics, for the detection of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. This document details the probe's chemical and photophysical properties, mechanism of action, and provides comprehensive experimental protocols for its application in in vitro, in situ, and in vivo settings. Quantitative data are summarized for comparative analysis, and key experimental workflows and molecular interactions are visualized through detailed diagrams.

Introduction

The accurate detection and monitoring of amyloid-beta (Aβ) plaque formation is crucial for the early diagnosis and therapeutic development for Alzheimer's disease.[1][2] Traditional fluorescent probes for Aβ detection, such as Thioflavin T (ThT), suffer from limitations including aggregation-caused quenching (ACQ), a low signal-to-noise ratio, and poor blood-brain barrier (BBB) penetrability, hindering their efficacy for in vivo applications.[1][2] QM-FN-SO3 is a novel near-infrared (NIR) fluorescent probe designed to overcome these challenges.[1][2] Its aggregation-induced emission (AIE) property results in a fluorescence "turn-on" mechanism upon binding to Aβ aggregates, leading to a high signal-to-noise ratio.[1][2] Furthermore, its NIR optical properties and ability to cross the BBB make it a powerful tool for deep-tissue in vivo imaging.[1][2]

Chemical and Photophysical Properties

QM-FN-SO3 is a water-soluble ammonium salt with a molecular weight of 564.65 g/mol .[3][4] It is a blood-brain barrier penetrant, a critical feature for in vivo brain imaging.[1][3][4] The key photophysical properties of QM-FN-SO3 are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 488 nm | [3][4] |

| Emission Maximum (λem) | 680 nm | [3][4] |

| Stokes Shift | 170 nm | [3][4] |

| Signal-to-Noise Ratio | 8.3-fold higher than ThT | [1] |

| Photostability | 120-fold higher than ICG | [1] |

Mechanism of Action: Aggregation-Induced Emission (AIE)

The functionality of QM-FN-SO3 is based on the principle of Aggregation-Induced Emission (AIE). In its free, unbound state in aqueous solution, the intramolecular rotation of the QM-FN-SO3 molecule leads to non-radiative decay pathways, resulting in a fluorescence-off state.[1][2] Upon binding to the hydrophobic pockets of Aβ fibrils, these intramolecular rotations are restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels and opens up the radiative pathway, leading to a significant enhancement of fluorescence intensity.[1][2] This "turn-on" fluorescence mechanism is responsible for the probe's high signal-to-noise ratio, as the background fluorescence from unbound probes is minimal.[1][2]

Mechanism of Aggregation-Induced Emission (AIE) of QM-FN-SO3.

Experimental Protocols

In Vitro Staining of Amyloid Plaques in Brain Tissue

This protocol describes the staining of Aβ plaques in fixed brain tissue sections for visualization by confocal microscopy.

Materials:

-

Frozen or paraffin-embedded brain sections from an Alzheimer's disease mouse model or human post-mortem tissue.

-

Phosphate-buffered saline (PBS).

-

QM-FN-SO3 stock solution (1 mM in DMSO).

-

Staining buffer (e.g., PBS with 0.1% Triton X-100).

-

Mounting medium.

Procedure:

-

Tissue Preparation:

-

For frozen sections, bring slides to room temperature for 30 minutes.

-

For paraffin-embedded sections, deparaffinize and rehydrate the tissue sections through a series of xylene and ethanol washes.

-

-

Washing: Wash the slides three times for 5 minutes each with PBS.

-

Staining:

-

Prepare a 1 µM working solution of QM-FN-SO3 in staining buffer.

-

Incubate the tissue sections with the QM-FN-SO3 working solution for 30 minutes at room temperature in the dark.

-

-

Washing: Wash the slides three times for 5 minutes each with PBS to remove unbound probe.

-

Mounting: Mount the coverslips onto the slides using an appropriate mounting medium.

-

Imaging:

-

Visualize the stained plaques using a confocal microscope.

-

Use an excitation wavelength of ~488 nm and collect the emission signal at ~680 nm.

-

Workflow for in vitro staining of amyloid plaques with QM-FN-SO3.

In Vivo Imaging of Amyloid Plaques in Living Mice

This protocol outlines the procedure for real-time imaging of Aβ plaques in the brain of a living Alzheimer's disease mouse model using two-photon microscopy.

Materials:

-

Alzheimer's disease transgenic mouse model (e.g., APP/PS1).

-

Anesthesia (e.g., isoflurane).

-

Surgical tools for cranial window implantation.

-

QM-FN-SO3 solution (1 mg/mL in a vehicle of 10% DMSO, 40% PEG400, and 50% PBS).

-

Two-photon microscope.

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane.

-

Implant a cranial window over the region of interest in the brain to provide optical access. Allow for recovery before imaging.

-

-

Probe Administration:

-

Administer QM-FN-SO3 via intravenous (tail vein) injection at a dosage of 5 mg/kg body weight.

-

-

Imaging:

-

Position the anesthetized mouse on the stage of the two-photon microscope.

-

Imaging can commence as early as 20 minutes post-injection.[2]

-

Use a two-photon excitation wavelength of ~800 nm.

-

Collect the emission signal in the NIR range (~650-750 nm).

-

Acquire z-stacks to visualize plaques at different depths within the brain cortex.

-

Workflow for in vivo imaging of amyloid plaques with QM-FN-SO3.

Quantitative Data Summary

| Parameter | QM-FN-SO3 | Thioflavin T (ThT) | Reference |

| Binding Affinity (Kd) | Remarkable binding affinity (specific value not yet reported) | ~1 µM | [1] |

| Fluorescence Quantum Yield (Bound) | High (specific value not yet reported) | ~0.02 | |

| Signal-to-Noise Ratio | 8.3-fold higher | - | [1] |

| Photostability | 120-fold higher than ICG | Low | [1] |

| BBB Penetrability | Yes | Limited | [1] |

| Emission Wavelength | ~680 nm (NIR) | ~482 nm (Visible) | [3][4] |

Conclusion

QM-FN-SO3 (ammonium) represents a significant advancement in the field of fluorescent probes for amyloid-beta plaque detection. Its superior photophysical properties, including aggregation-induced emission, near-infrared fluorescence, high signal-to-noise ratio, and excellent photostability, coupled with its ability to penetrate the blood-brain barrier, make it an invaluable tool for both in vitro and in vivo studies of Alzheimer's disease pathology. The detailed protocols and comparative data provided in this guide are intended to facilitate its adoption and application by researchers in both academic and industrial settings, ultimately aiding in the development of novel diagnostics and therapeutics for Alzheimer's disease.

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. Fluorescent Particles Based on Aggregation-Induced Emission for Optical Diagnostics of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. QM-FN-SO3 Supplier | CAS 2316820-94-5 | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Aggregation-Induced Emission Probes in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of aggregation-induced emission (AIE) has revolutionized the field of fluorescent probes, offering unprecedented advantages for bio-imaging and sensing. Unlike conventional fluorophores that suffer from aggregation-caused quenching (ACQ), AIE luminogens (AIEgens) exhibit enhanced fluorescence in the aggregated state. This unique "turn-on" mechanism, driven by the restriction of intramolecular motion (RIM), provides a high signal-to-noise ratio, superior photostability, and excellent biocompatibility, making AIE probes ideal tools for neuroscience research. This guide provides a comprehensive overview of the core principles of AIE, detailed experimental protocols for their application in neuroscience, and a summary of their quantitative properties. We focus on the utility of AIE probes for imaging key pathological and physiological features, including amyloid-beta plaques, mitochondria, and lipid droplets, as well as their emerging role in neurotransmitter detection.

Core Principles of Aggregation-Induced Emission (AIE)

The phenomenon of aggregation-induced emission was first described in 2001 and stands in stark contrast to the aggregation-caused quenching (ACQ) effect that plagues many traditional fluorescent dyes.[1] In dilute solutions, AIEgens are typically non-emissive due to the free rotation and vibration of their molecular components, which provides non-radiative pathways for the decay of the excited state. However, upon aggregation, these intramolecular motions are restricted, blocking the non-radiative decay channels and forcing the excited state to decay via radiative pathways, resulting in strong fluorescence emission.[1] This "light-up" characteristic is highly advantageous for bio-imaging as it minimizes background fluorescence from unbound probes.

The core mechanism behind AIE is the Restriction of Intramolecular Motion (RIM) . This can be triggered by various factors, including:

-

Physical aggregation: In a poor solvent or at high concentrations, AIEgens self-assemble into aggregates, restricting their intramolecular motion.

-

Binding to analytes: When an AIE probe binds to a specific biological target, such as a protein fibril or a lipid droplet, the steric hindrance imposed by the binding site restricts the motion of the AIEgen, leading to fluorescence enhancement.

-

Increased viscosity: In a highly viscous environment, the movement of the AIEgen's rotors is hindered, promoting radiative decay.

Applications of AIE Probes in Neuroscience

AIE probes have been successfully employed to visualize and quantify a range of targets relevant to neuroscience research and drug development. Their high sensitivity and specificity make them invaluable for studying the pathological hallmarks of neurodegenerative diseases and for monitoring dynamic cellular processes.

Imaging of Amyloid-Beta (Aβ) Plaques

The aggregation of amyloid-beta (Aβ) peptides into plaques is a key pathological hallmark of Alzheimer's disease (AD). AIE probes offer significant advantages over traditional dyes like Thioflavin T (ThT) for Aβ imaging, including higher sensitivity, better photostability, and the potential for "wash-free" staining.[2]

| Probe Name | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Binding Affinity (Kd) | Key Features |

| QM-FN-SO3 | 488 | 680 | - | - | Near-infrared (NIR) emission, blood-brain barrier (BBB) penetrant, high signal-to-noise ratio.[3][4] |

| AIE-CNPy-AD | 455 | 720 | - | - | NIR emission, high binding affinity, suitable for in vivo imaging.[5] |

| TPE-TPP | - | - | - | - | Specifically targets Aβ aggregates.[6] |

| TMNL | ~360 | 645 | - | 410.4 nM | Water-soluble, NIR emission, large Stokes shift.[3] |

| Cur-N-BF2 | - | - | - | - | Theranostic probe with neuroprotective effects.[7][8] |

This protocol provides a general framework for staining Aβ plaques in fixed brain tissue slices using AIE probes. Specific parameters may need to be optimized for different probes and tissue types.

Materials:

-

Fixed brain tissue slices (e.g., from a transgenic AD mouse model)

-

AIE probe stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ethanol (for some probes like ThT for comparison)

-

Mounting medium

-

Coverslips and microscope slides

-

Fluorescence microscope

Procedure:

-

Tissue Preparation:

-

Perfuse the animal and fix the brain in 4% paraformaldehyde.

-

Cryoprotect the brain in a sucrose solution.

-

Section the brain into thin slices (e.g., 20-40 µm) using a cryostat or vibratome.

-

Mount the slices on microscope slides.

-

-

Staining:

-

Rehydrate the tissue slices in PBS for 5-10 minutes.

-

Prepare the AIE probe staining solution by diluting the stock solution in PBS to the desired final concentration (typically 1-10 µM).

-

Incubate the slices with the AIE probe solution for 10-30 minutes at room temperature in the dark.

-

For "wash-free" probes: Proceed directly to mounting.

-

For other probes: Wash the slices with PBS (3 x 5 minutes) to remove unbound probe.

-

-

Mounting and Imaging:

-

Mount the coverslips onto the slides using an appropriate mounting medium.

-

Image the stained slices using a fluorescence microscope with the appropriate filter sets for the specific AIE probe.

-

Tracking Mitochondria in Neurons

Mitochondrial dysfunction is implicated in a wide range of neurodegenerative diseases. AIE probes offer the ability to specifically target and track mitochondria in living neurons over extended periods, providing insights into their dynamics and function.[9]

| Probe Name | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Key Features |

| TPAP-C5-yne | ~488 | ~600 | 34.7% (in 80% hexane/THF) | Bioconjugatable for long-term tracking, high photostability.[9][10] |

| MitoRed AIE | - | - | - | Suitable for super-resolution imaging (STED).[11] |

| QTrPEP | - | - | - | Mitochondria-targetable, senses hypochlorous acid in ferroptosis models.[12] |

This protocol describes the use of AIE probes for real-time imaging of mitochondria in primary neuron cultures.

Materials:

-

Primary neuronal cell culture

-

AIE probe stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium (e.g., Neurobasal medium with supplements)

-

Live-cell imaging buffer (e.g., HBSS)

-

Confocal microscope with a live-cell imaging chamber

Procedure:

-

Cell Culture:

-

Culture primary neurons (e.g., hippocampal or cortical neurons) on glass-bottom dishes or coverslips suitable for high-resolution imaging.

-

-

Probe Loading:

-

Prepare the AIE probe working solution by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 100 nM - 1 µM).

-

Replace the culture medium with the probe-containing medium.

-

Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator.

-

-

Washing:

-

Remove the probe-containing medium and wash the cells twice with pre-warmed live-cell imaging buffer.

-

-

Imaging:

-

Place the dish or coverslip in the live-cell imaging chamber on the confocal microscope.

-

Acquire images using the appropriate laser line for excitation and emission filters.

-

For long-term tracking, acquire time-lapse series at desired intervals.

-

Visualizing Lipid Droplets in Neurons

Lipid droplets (LDs) are increasingly recognized for their roles in neuronal function and neurodegenerative diseases. AIE probes provide a powerful tool for visualizing and tracking these dynamic organelles.[13]

| Probe Name | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Key Features |

| TPA-BI | ~400-414 | 447-619 (solvent dependent) | Up to 212 | Two-photon active, large Stokes shift.[2] |

| DTZ-TPA-DCN | - | - | - | Near-infrared emission, suitable for super-resolution imaging (SIM).[14] |

| TCO1 | - | - | - | Wash-free staining, can discriminate between normal and tumor tissues.[15] |

This protocol outlines a method for staining lipid droplets in fixed or live neurons using AIE probes.

Materials:

-

Cultured neurons

-

AIE probe stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium or PBS

-

Fixative (e.g., 4% paraformaldehyde) for fixed-cell imaging

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

For live-cell imaging, proceed directly to staining.

-

For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature, followed by washing with PBS.

-

-

Staining:

-

Prepare the AIE probe staining solution by diluting the stock solution in cell culture medium (for live cells) or PBS (for fixed cells) to the desired final concentration (typically 1-5 µM).

-

Incubate the cells with the staining solution for 30-60 minutes at 37°C (for live cells) or room temperature (for fixed cells) in the dark.

-

-

Washing (if necessary):

-

For many lipophilic AIE probes, a washing step is not required due to the "turn-on" fluorescence upon partitioning into the hydrophobic lipid droplets.

-

If background fluorescence is high, wash the cells gently with PBS.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with the appropriate excitation and emission settings.

-

Detection of Neurotransmitters

The detection of neurotransmitters with high spatial and temporal resolution is a major goal in neuroscience. While the application of AIE probes in this area is still emerging, their "turn-on" fluorescence mechanism holds great promise for developing novel sensors for these critical signaling molecules.[16] Current research often focuses on integrating AIEgens into more complex sensing platforms, such as nanoparticles or electrochemical sensors.

Future Perspectives and Conclusion

Aggregation-induced emission probes have already made a significant impact on neuroscience research, providing powerful tools for visualizing key cellular components and pathological features with high sensitivity and specificity. The continued development of new AIEgens with improved properties, such as longer excitation and emission wavelengths for deeper tissue imaging, two-photon absorption capabilities for in vivo studies, and multi-functional "theranostic" properties, will further expand their utility.[6][12] As our understanding of the complex molecular mechanisms underlying neurological disorders grows, AIE probes will undoubtedly play a crucial role in elucidating these processes and in the development of novel diagnostic and therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Two-photon AIE bio-probe with large Stokes shift for specific imaging of lipid droplets - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01400G [pubs.rsc.org]

- 3. An AIE-Active NIR Fluorescent Probe with Good Water Solubility for the Detection of Aβ1–42 Aggregates in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. cognizancejournal.com [cognizancejournal.com]

- 8. An AIE-active theranostic probe for light-up detection of Aβ aggregates and protection of neuronal cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 9. Precise and long-term tracking of mitochondria in neurons using a bioconjugatable and photostable AIE luminogen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel super-resolution capable mitochondrial probe, MitoRed AIE, enables assessment of real-time molecular mitochondrial dynamics [abberior.rocks]

- 12. A novel AIE-based mitochondria-targeting fluorescent probe for monitoring of the fluctuation of endogenous hypochlorous acid in ferroptosis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent advances of lipid droplet-targeted AIE-active materials for imaging, diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A near-infrared AIE probe for super-resolution imaging and nuclear lipid droplet dynamic study - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00914H [pubs.rsc.org]

- 15. A wash-free AIE fluorescent probe for monitoring lipid droplets and identifying tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorescent-Based Neurotransmitter Sensors: Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

QM-FN-SO3 (ammonium) blood-brain barrier permeability

In-depth Technical Guide: Blood-Brain Barrier Permeability of QM-FN-SO3 (ammonium)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for "QM-FN-SO3 (ammonium)" and variations thereof in scientific literature and public databases did not yield any specific results for a molecule with this designation. The following guide is a structured template outlining the methodologies and data presentation that would be employed to assess the blood-brain barrier (BBB) permeability of a novel compound, should such data become available. This framework is based on established principles and protocols in the field of neuropharmacology and drug delivery.

Introduction to Blood-Brain Barrier Permeability

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. For a therapeutic agent to be effective against CNS targets, it must be capable of traversing this barrier. This guide provides a hypothetical framework for the evaluation of a novel ammonium compound, QM-FN-SO3, in its ability to permeate the BBB.

Physicochemical Properties of QM-FN-SO3 (Hypothetical)

The ability of a molecule to cross the BBB is intrinsically linked to its physicochemical properties. Key parameters that would be assessed for QM-FN-SO3 are summarized below.

Table 1: Hypothetical Physicochemical Properties of QM-FN-SO3

| Property | Value | Method of Determination | Significance for BBB Permeability |

| Molecular Weight (Da) | < 400 | Mass Spectrometry | Lower molecular weight is generally favored for passive diffusion across the BBB. |

| LogP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | Shake-flask method, HPLC | Optimal lipophilicity is crucial; too high can lead to non-specific binding, too low can hinder membrane crossing. |

| Polar Surface Area (PSA) (Ų) | < 90 | Computational Modeling | Lower PSA is associated with increased BBB permeability. |

| pKa | 8.5 | Potentiometric Titration | The ionization state at physiological pH (7.4) affects lipid membrane interaction and transport. |

| Hydrogen Bond Donors/Acceptors | < 5 / < 10 | Computational Modeling | A lower number of hydrogen bonds is generally preferred for better permeability. |

In Vitro Assessment of BBB Permeability

In vitro models are essential for the initial screening of BBB permeability. These models typically utilize cultured endothelial cells that form a tight monolayer, mimicking the BBB.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA-BBB assay is a high-throughput method to predict passive, transcellular permeability.

Experimental Protocol: PAMPA-BBB

-

Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of porcine brain lipid) dissolved in a volatile organic solvent (e.g., dodecane).

-

Compound Addition: The test compound, QM-FN-SO3, is added to the donor wells at a specific concentration.

-

Incubation: The acceptor plate, containing a buffer solution, is placed on top of the donor plate, and the assembly is incubated for a predetermined time (e.g., 4-18 hours).

-

Quantification: The concentration of QM-FN-SO3 in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

-

Permeability Calculation: The effective permeability (Pe) is calculated using established equations that account for the surface area of the membrane and the incubation time.

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Cell-Based Transwell Assays

This model uses brain capillary endothelial cells (e.g., hCMEC/D3 or bEnd.3) cultured on a semipermeable membrane in a Transwell insert.

Experimental Protocol: Transwell Assay

-

Cell Seeding: Brain endothelial cells are seeded onto the apical side of the Transwell insert and cultured until a confluent monolayer is formed.

-

TEER Measurement: The integrity of the monolayer is confirmed by measuring the transendothelial electrical resistance (TEER).

-

Permeability Study: QM-FN-SO3 is added to the apical (donor) chamber. At various time points, samples are taken from the basolateral (acceptor) chamber.

-

Quantification: The concentration of QM-FN-SO3 in the collected samples is measured by LC-MS/MS.

-

Apparent Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

Table 2: Hypothetical In Vitro BBB Permeability Data for QM-FN-SO3

| Assay | Permeability Value (Pe or Papp, cm/s) | Control Compounds | Interpretation |

| PAMPA-BBB | 5.0 x 10⁻⁶ | Caffeine (High Permeability): > 4.0 x 10⁻⁶Atenolol (Low Permeability): < 2.0 x 10⁻⁶ | Suggests moderate to high passive permeability. |

| Transwell (hCMEC/D3) | 4.5 x 10⁻⁶ | Propranolol (High Permeability): > 5.0 x 10⁻⁶Doxorubicin (Low Permeability): < 1.0 x 10⁻⁶ | Indicates good permeability in a cell-based model. |

In Vivo Assessment of BBB Permeability

In vivo studies provide the most definitive evidence of BBB penetration in a living organism.

Brain-to-Plasma Concentration Ratio (Kp)

This method involves systemic administration of QM-FN-SO3 to an animal model (e.g., mouse or rat) and measuring its concentration in both the brain tissue and the plasma at a specific time point.

Experimental Protocol: Kp Determination

-

Compound Administration: QM-FN-SO3 is administered to the animals, typically via intravenous (IV) or intraperitoneal (IP) injection.

-

Sample Collection: At a predetermined time after administration, blood samples are collected, and the animals are euthanized. The brains are then harvested.

-

Sample Processing: Plasma is separated from the blood. The brains are homogenized.

-

Bioanalysis: The concentration of QM-FN-SO3 in the plasma and brain homogenate is determined by LC-MS/MS.

-

Kp Calculation: Kp is calculated as the ratio of the concentration of the compound in the brain to its concentration in the plasma.

Caption: Workflow for determining the brain-to-plasma concentration ratio (Kp).

In Situ Brain Perfusion

This technique allows for the direct measurement of the rate of transport of a compound into the brain, independent of systemic circulation.

Experimental Protocol: In Situ Brain Perfusion

-

Animal Preparation: An animal (typically a rat) is anesthetized, and the common carotid artery is cannulated.

-

Perfusion: The brain is perfused with a physiological buffer containing a known concentration of QM-FN-SO3 for a short duration (e.g., 30-60 seconds).

-

Brain Uptake: At the end of the perfusion, the brain is removed and analyzed for the amount of QM-FN-SO3 that has entered the tissue.

-

Permeability-Surface Area Product (PS) Calculation: The PS product is calculated, which represents the rate of unidirectional influx across the BBB.

Table 3: Hypothetical In Vivo BBB Permeability Data for QM-FN-SO3

| Method | Parameter | Value | Control Compounds | Interpretation |

| Brain-to-Plasma Ratio | Kp | 0.8 | Diazepam (High BBB Penetration): Kp > 1Atenolol (Low BBB Penetration): Kp < 0.1 | Indicates significant brain penetration. |

| In Situ Brain Perfusion | PS Product (ml/s/g) | 2.5 x 10⁻³ | Morphine (Moderate Permeability): ~1 x 10⁻³Sucrose (Low Permeability): ~1 x 10⁻⁵ | Suggests a relatively rapid rate of transport across the BBB. |

Potential Signaling Pathways and Transport Mechanisms

While passive diffusion is a primary route for many small molecules, carrier-mediated transport (CMT) and receptor-mediated transcytosis (RMT) can also play a role. For an ammonium compound like QM-FN-SO3, interaction with transporters for organic cations or amino acids would be investigated.

Caption: Potential mechanisms for QM-FN-SO3 transport across the BBB.

Conclusion

This guide provides a hypothetical yet comprehensive framework for the assessment of the blood-brain barrier permeability of a novel compound, QM-FN-SO3. A multi-faceted approach, combining in silico, in vitro, and in vivo methods, is crucial for a thorough evaluation. The data presented in the tables and the workflows visualized in the diagrams represent the types of information that would be generated in a typical drug discovery and development program focused on CNS-active agents. Should data for QM-FN-SO3 become available, this document can serve as a template for its analysis and presentation.

A Technical Guide to Near-Infrared Probes for In Vivo Imaging of Amyloid-Beta Plaques

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques in the brain. The ability to visualize these plaques in vivo is crucial for the early diagnosis of AD, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. Near-infrared (NIR) fluorescence imaging has emerged as a powerful, non-invasive technique for this purpose, offering deep tissue penetration and high sensitivity. This technical guide provides a comprehensive overview of the core principles, key molecular probes, experimental protocols, and data analysis workflows for in vivo NIR imaging of Aβ plaques.

Core Concepts in NIR Probe Design and Mechanism of Action

The development of effective NIR probes for Aβ plaque imaging hinges on several key principles. Probes must be able to cross the blood-brain barrier (BBB), exhibit high binding affinity and selectivity for Aβ plaques, and display a significant change in their fluorescence properties upon binding. The primary mechanisms driving the fluorescence "turn-on" response of these probes upon interaction with Aβ aggregates are Intramolecular Charge Transfer (ICT) and Aggregation-Induced Emission (AIE).

Signaling Pathway: Probe Activation upon Aβ Binding

The following diagram illustrates the general mechanism of how a typical donor-π-acceptor (D-π-A) NIR probe is activated upon binding to the hydrophobic pockets of Aβ fibrils.

Caption: Mechanism of NIR probe activation upon binding to Aβ plaques.

Quantitative Data of Selected NIR Probes

The following table summarizes the key quantitative parameters of several well-characterized NIR probes for Aβ plaque imaging. This data is essential for selecting the appropriate probe for a specific experimental setup and imaging system.

| Probe Name | Parent Structure | Excitation (nm) | Emission (nm) | Quantum Yield (Bound to Aβ) | Binding Affinity (Kd) |

| 8b | Curcumin | ~650 | 667 | Not Reported | Not Reported |

| 3b | Curcumin | ~650 | 667 | Not Reported | 2.12 µM[1] |

| CRANAD-2 | Curcumin | ~700 | 715 | 0.25 | 38.0 nM |

| CRANAD-3 | Curcumin | ~620 | 650 | Not Reported | 24 nM (for Aβ40 monomers) |

| AOI-987 | Benzophenoxazine | 650 | 670 | 0.41[2] | 220 nM[2] |

| DANIR 8c | Donor-Acceptor | Not Reported | >670 | Not Reported | 14.5 nM[3] |

| THK-565 | Thiophene | 650 | 704 | 0.071 | 155.6 nM |

| XCYC-3 | Coumarin | Not Reported | Not Reported | Not Reported | Not Reported |

| TPipBDP | BODIPY | Not Reported | Not Reported | Not Reported | High Affinity |

| QM-FN-SO3 | Quinoline-Malononitrile | 488 | 680 | Not Reported | High Affinity |

Experimental Protocols for In Vivo Imaging

This section provides a detailed methodology for a typical in vivo NIR fluorescence imaging experiment to detect Aβ plaques in a transgenic mouse model of Alzheimer's disease.

Experimental Workflow

The overall workflow for in vivo imaging of Aβ plaques using NIR probes is depicted in the following diagram.

Caption: Workflow for in vivo NIR imaging of Aβ plaques in mice.

Detailed Methodologies

1. Animal Models:

-

Commonly used transgenic mouse models include APP/PS1, 5xFAD, and Tg2576 mice, which develop age-dependent Aβ plaque pathology.

-

Age-matched wild-type littermates should be used as negative controls.

2. Probe Preparation and Administration:

-

Dissolve the NIR probe in a biocompatible solvent, typically a mixture of DMSO and sterile saline or PBS.

-

The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.

-

Administer the probe solution via intravenous (tail vein) injection. The typical injection volume is 100-200 µL, and the dosage varies depending on the probe (e.g., 0.1-5.0 mg/kg).

3. In Vivo Imaging Procedure:

-

Anesthetize the mouse using isoflurane (1-2% in oxygen) and maintain anesthesia throughout the imaging session.

-

Remove the hair from the head of the mouse to minimize light scattering and absorption.

-

Place the mouse in a stereotaxic frame within the imaging system to ensure consistent positioning.

-

Acquire a baseline (pre-injection) fluorescence image.

-

Inject the probe and acquire a series of images at different time points post-injection (e.g., 5, 10, 30, 60, 120 minutes) to determine the optimal imaging window for probe accumulation in the brain and clearance from surrounding tissues.[4]

-

Use appropriate excitation and emission filters for the specific NIR probe being used.

4. Data Analysis:

-

Define a region of interest (ROI) over the brain area in the acquired images.

-

Quantify the average fluorescence intensity within the ROI for each time point.

-

Calculate the signal-to-background ratio by comparing the fluorescence intensity in the brain of transgenic mice to that of wild-type mice.

-

Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed differences.

5. Ex Vivo Validation:

-

After the final imaging time point, perfuse the mice with saline followed by 4% paraformaldehyde.

-

Harvest the brains and prepare cryosections.

-

Perform fluorescence microscopy on the brain sections to visualize the distribution of the NIR probe.

-

Co-stain the sections with Aβ-specific antibodies (e.g., 6E10, 4G8) or other amyloid dyes (e.g., Thioflavin S) to confirm the co-localization of the NIR probe with Aβ plaques.

Conclusion

Near-infrared fluorescence imaging with targeted molecular probes represents a valuable and accessible technology for the in vivo study of Aβ plaques in the context of Alzheimer's disease research. The continued development of probes with improved photophysical properties, binding affinities, and pharmacokinetic profiles will further enhance the utility of this imaging modality. The standardized protocols and quantitative data presented in this guide are intended to facilitate the successful implementation and interpretation of in vivo NIR imaging studies for Aβ plaque pathology, ultimately contributing to a deeper understanding of AD and the development of novel therapeutics.

References

- 1. Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo [mdpi.com]

- 2. Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of QM-FN-SO3 (ammonium)

For Researchers, Scientists, and Drug Development Professionals

Introduction

QM-FN-SO3 is a near-infrared (NIR) fluorescent probe characterized by its aggregation-induced emission (AIE) properties. This unique attribute makes it highly valuable for various biomedical imaging applications, particularly for the in vivo detection of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease. Unlike traditional fluorescent dyes that often suffer from aggregation-caused quenching (ACQ), QM-FN-SO3 is essentially non-emissive in its dispersed state in aqueous media and exhibits significantly enhanced fluorescence upon aggregation. This "light-up" characteristic provides a high signal-to-noise ratio, making it an ultrasensitive tool for biological sensing and imaging. The molecule's design allows it to penetrate the blood-brain barrier (BBB), a critical feature for imaging cerebral targets. The "ammonium" designation in the topic likely refers to the common salt form of this molecule, such as the sodium salt, which enhances its solubility in biological media.

Core Photophysical Properties

The photophysical behavior of QM-FN-SO3 is central to its function as a fluorescent probe. Its key characteristics are summarized below.

Quantitative Photophysical Data

A comprehensive summary of the known quantitative photophysical parameters for QM-FN-SO3 is presented in Table 1. It is important to note that while some key parameters are well-documented, specific values for molar extinction coefficient, quantum yield in different states, and fluorescence lifetime are not consistently reported in publicly available literature.

| Property | Value | Notes |

| Absorption Maximum (λ_abs_) | 488 nm | In solution. |

| Emission Maximum (λ_em_) | 680 nm | In the aggregated state (bound to Aβ plaques). |

| Stokes Shift | 170 nm | The large shift minimizes self-quenching. |

| Molar Extinction Coefficient (ε) | Data not available | A measure of how strongly the molecule absorbs light at a given wavelength. |

| Quantum Yield (Φ_F_) - Dispersed | Near zero | Essentially non-emissive in aqueous solution. |

| Quantum Yield (Φ_F_) - Aggregated | Significantly high | The exact value is not specified in the reviewed literature, but its AIE nature implies a dramatic increase upon binding to Aβ. |

| Fluorescence Lifetime (τ) | Data not available | The average time the molecule stays in its excited state before returning to the ground state. |

Table 1: Summary of Quantitative Photophysical Data for QM-FN-SO3

Aggregation-Induced Emission (AIE) Mechanism

The defining characteristic of QM-FN-SO3 is its aggregation-induced emission. This phenomenon is attributed to the restriction of intramolecular motions (RIM) in the aggregated state. In dilute solutions, the molecule's phenyl and thiophene rings can undergo rotational and vibrational motions, which provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. When QM-FN-SO3 binds to Aβ plaques, these intramolecular motions are sterically hindered. This blockage of non-radiative decay channels forces the excited state to relax via radiative emission of photons, resulting in a strong fluorescent signal.

Experimental Protocols

The following are generalized experimental protocols for the characterization and application of QM-FN-SO3, based on standard practices for AIE probes and information derived from the cited literature. For a detailed, step-by-step protocol for the synthesis and in vivo application of QM-FN-SO3, readers are directed to the 2023 publication in Nature Protocols by Yan et al.

Synthesis of QM-FN-SO3

A detailed protocol for the synthesis of QM-FN-SO3 is described by Yan et al. (2023). The synthesis is a multi-step process that is beyond the scope of this guide, but the key steps generally involve the condensation of appropriate heterocyclic precursors to form the quinoline core, followed by the introduction of the vinyl-thiophene-phenylamine moiety and subsequent sulfonation to ensure water solubility.

Photophysical Measurements

-

Stock Solution Preparation : Prepare a stock solution of QM-FN-SO3 in a suitable organic solvent like DMSO at a concentration of 1-5 mM.

-

Absorption and Emission Spectra :

-

Dilute the stock solution in the desired solvent (e.g., PBS for biological applications) to a final concentration of 5-10 µM.

-

Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs_).

-

To measure the emission spectrum of the aggregated state, induce aggregation by adding a poor solvent (e.g., water to a THF solution) or by introducing Aβ fibrils.

-

Record the fluorescence emission spectrum using a spectrofluorometer, with excitation at the λ_abs_.

-

-

Quantum Yield Determination :

-

The quantum yield is typically determined using a comparative method with a well-characterized standard (e.g., Rhodamine B in ethanol).

-

Prepare solutions of the standard and QM-FN-SO3 (in its aggregated state) with similar absorbance values at the excitation wavelength.

-

Measure the integrated fluorescence intensity of both solutions.

-

The quantum yield is calculated using the following equation: Φ_sample_ = Φ_std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (η_sample_² / η_std_²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

-

Fluorescence Lifetime Measurement :

-

Fluorescence lifetime is measured using Time-Correlated Single Photon Counting (TCSPC).

-

The sample is excited with a pulsed laser source at the absorption maximum.

-

The decay of the fluorescence intensity over time is recorded and fitted to an exponential decay function to determine the lifetime.

-

In Vivo Imaging of Amyloid-β Plaques

A detailed protocol for in vivo imaging is provided by Yan et al. (2023). A generalized workflow is as follows:

-

Animal Model : Use a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1) and wild-type littermates as controls.

-

Probe Administration : Dissolve QM-FN-SO3 in a biocompatible vehicle (e.g., a mixture of DMSO, PEG400, and saline) and administer via intravenous injection.

-

Imaging :

-

At a predetermined time post-injection (e.g., 30-60 minutes), anesthetize the mouse.

-

Use a non-invasive in vivo imaging system (IVIS) equipped with appropriate filters for NIR fluorescence.

-

Acquire fluorescence images of the brain region.

-

-

Ex Vivo Validation :

-

After in vivo imaging, perfuse the mouse and extract the brain.

-

Prepare brain slices and perform fluorescence microscopy to visualize the probe's localization with Aβ plaques.

-

Co-staining with traditional dyes like Thioflavin S or immunohistochemistry for Aβ can be used for validation.

-

Visualizations

AIE Mechanism of QM-FN-SO3

Caption: Aggregation-Induced Emission mechanism of QM-FN-SO3.

Experimental Workflow for In Vivo Aβ Plaque Imaging

Caption: Workflow for in vivo imaging of Aβ plaques using QM-FN-SO3.

Conclusion

QM-FN-SO3 is a powerful and highly specific fluorescent probe for the detection of amyloid-β plaques. Its near-infrared emission and aggregation-induced emission properties, coupled with its ability to cross the blood-brain barrier, make it an invaluable tool for Alzheimer's disease research and potentially for future diagnostic applications. Further research to fully quantify its photophysical parameters will undoubtedly enhance its utility and application in the field of neuroscience and drug development.

Probing the Enigma of Amyloid Fibrils: A Technical Guide to the Binding Affinity of QM-FN-SO3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the binding characteristics of QM-FN-SO3, a near-infrared (NIR), aggregation-induced emission (AIE) active fluorescent probe, with amyloid-β (Aβ) fibrils. As the accumulation of Aβ plaques is a primary pathological hallmark of Alzheimer's disease, understanding the interaction of such probes is paramount for the development of diagnostic and therapeutic strategies. This document provides a comprehensive overview of the binding affinity, experimental protocols for its application, and the underlying principles of its interaction with amyloid aggregates.

Quantitative Binding Affinity of QM-FN-SO3

While the primary literature consistently describes QM-FN-SO3 as possessing a "remarkable" and "high" binding affinity for Aβ plaques, a specific quantitative dissociation constant (K_d) has not been explicitly reported.[1] The probe's efficacy is primarily demonstrated through its high signal-to-noise ratio and its utility in high-fidelity mapping of Aβ plaques in both in vitro and in vivo models.[1][2]

| Probe | Target | Binding Affinity Description | Key Features | Reference |

| QM-FN-SO3 | Amyloid-β (Aβ) Fibrils | High / Remarkable | Near-infrared (NIR) fluorescence, Aggregation-Induced Emission (AIE), Blood-Brain Barrier (BBB) penetrant, High signal-to-noise ratio. | [1] |

Experimental Protocols

The following sections detail the methodologies for utilizing QM-FN-SO3 for the detection of amyloid fibrils and a general protocol for determining the binding affinity of fluorescent probes to these structures.

In Vitro Staining of Amyloid-β Plaques in Brain Sections

This protocol is adapted from the work of Yan et al. (2023) in Nature Protocols.

Objective: To visualize Aβ plaques in brain tissue sections using QM-FN-SO3.

Materials:

-

Frozen brain sections from a relevant animal model (e.g., 5XFAD transgenic mice)

-

QM-FN-SO3 stock solution (1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Mounting medium

-

Coverslips

-

Fluorescence microscope

Procedure:

-

Tissue Preparation: Allow frozen brain sections to equilibrate to room temperature.

-

Probe Dilution: Prepare a 1 µM working solution of QM-FN-SO3 in PBS.

-

Staining: Cover the tissue sections with the 1 µM QM-FN-SO3 solution and incubate for 10-15 minutes at room temperature in the dark.

-

Washing: Gently wash the sections three times with PBS to remove unbound probe.

-

Mounting: Mount the sections with an appropriate mounting medium and apply a coverslip.

-

Imaging: Visualize the stained Aβ plaques using a fluorescence microscope with appropriate filter sets for near-infrared emission (Excitation: ~488 nm, Emission: ~680 nm).[3]

In Vivo Imaging of Amyloid-β Plaques in Living Mice

This protocol provides a general workflow for the in vivo application of QM-FN-SO3.

Objective: To non-invasively detect Aβ plaques in the brain of a living animal model.

Materials:

-

Transgenic mouse model of Alzheimer's disease

-

QM-FN-SO3 solution (formulated for intravenous injection)

-

In vivo imaging system (e.g., IVIS)

Procedure:

-

Animal Preparation: Anesthetize the mouse according to approved animal protocols.

-

Probe Administration: Intravenously inject the QM-FN-SO3 solution. The optimal dose should be determined empirically but is typically in the range of 1-5 mg/kg.

-

Imaging: At various time points post-injection (e.g., 30 min, 1h, 2h, 4h), acquire whole-body or head-specific fluorescence images using the in vivo imaging system.

-

Data Analysis: Quantify the fluorescence intensity in the brain region of interest and compare it to control animals.

General Protocol for Determining Binding Affinity (K_d) of a Fluorescent Probe to Amyloid Fibrils

As a specific K_d for QM-FN-SO3 is not available, this section outlines a generalized fluorescence titration method.

Objective: To determine the dissociation constant (K_d) of a fluorescent probe for amyloid fibrils.

Materials:

-

Pre-formed amyloid-β fibrils

-

Fluorescent probe stock solution

-

Assay buffer (e.g., PBS)

-

Fluorometer

Procedure:

-

Preparation of Fibril Dilutions: Prepare a series of dilutions of the pre-formed Aβ fibrils in the assay buffer.

-

Incubation: To each fibril dilution, add a fixed concentration of the fluorescent probe (e.g., 100 nM). Incubate the mixtures at room temperature until binding equilibrium is reached.

-

Fluorescence Measurement: Measure the fluorescence intensity of each sample at the probe's emission maximum.

-

Data Analysis: Plot the change in fluorescence intensity as a function of the fibril concentration. Fit the data to a one-site binding equation to determine the dissociation constant (K_d).

Visualizing Methodologies and Concepts

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships.

Concluding Remarks

QM-FN-SO3 stands out as a potent tool for the visualization of amyloid-β plaques, a critical aspect of Alzheimer's disease research. Its high binding affinity, coupled with its favorable photophysical properties and ability to cross the blood-brain barrier, makes it an invaluable probe for both in vitro and in vivo studies. While a precise quantitative measure of its binding affinity remains to be published, the experimental evidence strongly supports its efficacy in selectively targeting Aβ fibrils. The protocols outlined in this guide provide a solid foundation for researchers to employ QM-FN-SO3 in their investigations into the pathology of Alzheimer's disease and the development of novel therapeutic interventions.

References

Technical Guide: QM-FN-SO3 (Ammonium) for Amyloid-β Plaque Detection in Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is characterized by the extracellular deposition of amyloid-β (Aβ) plaques in the brain. The accurate in vivo detection and mapping of these plaques are critical for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. This document provides a technical overview of QM-FN-SO3 (ammonium), a near-infrared (NIR) fluorescent probe designed for the high-fidelity, in vivo imaging of Aβ plaques. Contrary to being a therapeutic agent, QM-FN-SO3 is a specialized diagnostic tool that leverages the phenomenon of Aggregation-Induced Emission (AIE) to overcome the limitations of conventional amyloid-binding dyes. Its key attributes include excellent blood-brain barrier (BBB) penetrability, an ultra-high signal-to-noise ratio, and superior photostability, making it a powerful tool for preclinical AD research.

Introduction to QM-FN-SO3

QM-FN-SO3 is a BBB-penetrant, near-infrared (NIR) probe with aggregation-induced emission (AIE) characteristics developed for the specific detection of Aβ plaques.[1][2][3][4] Traditional fluorescent probes for amyloid staining, such as Thioflavin T (ThT), suffer from drawbacks like limited BBB penetrability and aggregation-caused quenching (ACQ), which restricts their use for in vivo imaging.[4][5] QM-FN-SO3 was rationally designed to circumvent these issues. Its structure incorporates a lipophilic π-conjugated thiophene bridge to enhance BBB penetration and extend the emission wavelength into the NIR spectrum, and a hydrophilic sulfonate group to maintain a fluorescence-off state when unbound in an aqueous environment.[4][5]

Mechanism of Action: Aggregation-Induced Emission (AIE)

The functionality of QM-FN-SO3 is based on the AIE phenomenon. AIE luminogens (AIEgens) are molecules that are non-emissive when dissolved in a solution but become highly fluorescent upon aggregation.[6][7] This is in stark contrast to conventional fluorophores that often experience quenching at high concentrations.

The mechanism is rooted in the restriction of intramolecular motions (RIM).[6]

-

In Solution (Unbound State): When freely dissolved in the bloodstream or cerebrospinal fluid, the QM-FN-SO3 molecule can undergo various intramolecular rotations and vibrations. These motions provide non-radiative pathways for the excited-state energy to dissipate, resulting in minimal or no fluorescence. The molecule is essentially in a "fluorescence-off" state.[1][6][8]

-

In Aggregate (Bound to Aβ Plaques): When QM-FN-SO3 encounters and binds to the hydrophobic pockets within Aβ plaques, its physical structure becomes constrained. The binding restricts the intramolecular rotations and vibrations. This blockage of non-radiative decay pathways forces the excited-state energy to be released as photons, leading to a strong fluorescent signal.[6][7] This "turn-on" fluorescence occurs precisely at the site of the Aβ plaques, dramatically reducing background noise.[4]

Figure 1: Mechanism of Aggregation-Induced Emission (AIE) for QM-FN-SO3.

Quantitative Data and Performance

QM-FN-SO3 demonstrates significant improvements in key performance metrics compared to standard dyes. The available quantitative data is summarized below.

Photophysical Properties

| Property | Value | Reference |

| Excitation Maximum (λex) | 488 nm | [6] |

| Emission Maximum (λem) | 680 nm | [6] |

| Stokes Shift | 170 nm | [6] |

| Cell Permeable | Yes |

Performance Comparison

| Parameter | QM-FN-SO3 | Thioflavin T (ThT) | Indocyanine Green (ICG) | Reference |

| Signal-to-Noise (S/N) Ratio | 8.3-fold higher than ThT | - | - | [5] |

| Background Signal | 1/28th of ThT | - | - | [5] |

| Photostability | 120-fold higher than ICG | - | - | [5] |

Experimental Protocols

The following sections outline generalized protocols for the use of QM-FN-SO3 in Alzheimer's disease research. Specific concentrations and incubation times may require optimization depending on the experimental setup and tissue characteristics.

In Vitro Staining of Aβ Plaques in Brain Tissue

This protocol describes the use of QM-FN-SO3 for fluorescent labeling of Aβ plaques in post-mortem brain sections from AD model mice (e.g., APP/PS1).

-

Tissue Preparation:

-

Perfuse the animal model and extract the brain.

-

Fix the brain tissue (e.g., with 4% paraformaldehyde).

-

Prepare cryosections or paraffin-embedded sections of the brain at a desired thickness (e.g., 10-30 µm).

-

-

Staining Procedure:

-

Prepare a stock solution of QM-FN-SO3 in DMSO (e.g., 50 mM) and dilute to a working concentration in phosphate-buffered saline (PBS).[8]

-

Incubate the brain sections with the QM-FN-SO3 working solution for a specified time (e.g., 15-30 minutes) at room temperature, protected from light.

-

Wash the sections thoroughly with PBS (e.g., 3 times for 5 minutes each) to remove unbound probe.

-

-

Imaging:

-

Mount the stained sections with an appropriate mounting medium.

-

Visualize the Aβ plaques using a confocal or fluorescence microscope.

-

Use an excitation source around 488 nm and collect the emission signal in the NIR range, centered around 680 nm.[6]

-

In Vivo Imaging of Aβ Plaques in Live Animal Models

This protocol provides a general workflow for the non-invasive imaging of Aβ plaques in living AD transgenic mice.

-

Animal Preparation:

-

Probe Administration:

-

Prepare a sterile, injectable solution of QM-FN-SO3.

-

Administer the probe via intravenous (tail vein) injection.[4]

-

-

Imaging Acquisition:

-

Acquire fluorescence images at various time points post-injection. Studies have shown that a strong signal in the brain region of AD model mice can be detected as early as 20 minutes after injection.[4]

-

The entire data acquisition process can typically be completed within one hour.[5]

-

Set the imaging system parameters for NIR fluorescence (Excitation: ~488 nm, Emission: ~680 nm).

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the brain region of interest.

-

Compare the signal from the AD model mice to the wild-type controls to confirm specific binding to Aβ plaques.[4]

-

Ex vivo analysis of the brain post-imaging can be performed to co-localize the QM-FN-SO3 signal with antibody-based staining for Aβ plaques.[5]

-

References

- 1. Principles of Aggregation‐Induced Emission: Design of Deactivation Pathways for Advanced AIEgens and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fluorescent Particles Based on Aggregation-Induced Emission for Optical Diagnostics of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. communities.springernature.com [communities.springernature.com]

- 6. Aggregation-Induced Emission Luminogens for Cell Death Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aggregation-induced emission: materials, mechanism, and applications | EMRS [european-mrs.com]

- 8. researchgate.net [researchgate.net]

- 9. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]

Methodological & Application

Application Notes and Protocols for QM-FN-SO3 (Ammonium) in Confocal Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

QM-FN-SO3 (ammonium) is a near-infrared (NIR) fluorescent probe characterized by its aggregation-induced emission (AIE) properties.[1][2][3] This attribute makes it particularly well-suited for imaging specific biological aggregates with a high signal-to-noise ratio, as it is essentially non-emissive in its free state and fluoresces intensely upon binding to its target. A key application of QM-FN-SO3 is the in vitro, in situ, and in vivo detection and imaging of amyloid-β (Aβ) plaques, a primary hallmark of Alzheimer's disease.[1][4] Its ability to penetrate the blood-brain barrier further enhances its utility for in vivo studies in animal models.[1][4]

Physicochemical and Photophysical Properties

A summary of the key quantitative data for QM-FN-SO3 is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 564.65 g/mol | [1] |

| Formula | C₂₉H₂₅N₄O₃S₂.Na | [1] |

| Purity | ≥95% (HPLC) | [1] |

| Excitation Maximum (λex) | 488 nm | [1] |

| Emission Maximum (λem) | 680 nm | [1] |

| Stokes Shift | 170 nm | [1] |

| Solubility | ≤ 50 mM in DMSO, ≤ 20 mM in water | |

| Storage | Store at -20°C | [1] |

Signaling Pathway and Mechanism of Action